4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2OS/c19-14-6-4-12(5-7-14)17(23)21-9-8-16-11-24-18(22-16)13-2-1-3-15(20)10-13/h1-7,10-11H,8-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXLZLSBNBMPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.
Coupling with Ethylamine: The thiazole derivative is then coupled with ethylamine to form the intermediate.
Bromination: The final step involves the bromination of the benzamide derivative using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the benzamide ring can be substituted by nucleophiles in nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Oxidized thiazole derivatives
Reduction: Reduced benzamide derivatives
Substitution: Substituted benzamide derivatives with various nucleophiles
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators of specific biological pathways, particularly those involving thiazole and benzamide moieties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its application in the synthesis of advanced polymers and coatings is also of interest.
Mechanism of Action
The mechanism of action of 4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The fluorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Benzamide Core
Compound 1 : 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)
- Molecular Formula : C₁₄H₁₁BrN₂O₃
- Key Features : The benzamide core is substituted with bromine (para) and a nitro group (ortho to the amide), alongside a methoxy group (para to nitro).
- Comparison: Unlike the target compound, 4MNB lacks a thiazole system but includes electron-withdrawing (nitro) and electron-donating (methoxy) groups. Crystallographic studies highlight stronger halogen bonding due to bromine’s polarizability compared to non-halogenated analogs .
Compound 2 : 3-Butoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
- Molecular Formula : C₂₄H₂₅N₂O₂S
- Key Features : Replaces bromine with a butoxy group and substitutes 3-fluorophenyl with 4-methylphenyl on the thiazole.
- Comparison : The butoxy group increases lipophilicity (logP ~3.5 vs. ~2.8 for the target compound), while the methylphenyl substituent may reduce steric hindrance compared to the fluorophenyl group .
Heterocyclic Modifications
Compound 3 : 4-Bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide
- Molecular Formula : C₂₀H₁₂BrFN₂O₂
- Key Features : Replaces the thiazole ring with a benzoxazole system.
- Comparison : Benzoxazole’s oxygen atom enhances hydrogen-bonding capacity compared to thiazole’s sulfur. This modification may alter metabolic stability, as benzoxazoles are less prone to oxidative degradation than thiazoles .
Compound 4 : N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide
- Molecular Formula : C₂₃H₁₄BrF₃N₂OS
- Key Features : Incorporates a trifluoromethylphenyl-substituted thiazole and a bromophenyl group.
Functional Group Replacements
Compound 5 : 4-Bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide
Spectral and Structural Analysis
- IR Spectroscopy : For thiazole-containing analogs (e.g., the target compound), absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) confirm thione tautomer stability. Benzoxazole derivatives lack these bands but show νC-O (~1260 cm⁻¹) .
- NMR Data : The 3-fluorophenyl group in the target compound shows distinct ¹⁹F NMR shifts (-112 ppm), whereas trifluoromethyl groups (Compound 4) exhibit triplet splitting due to J-coupling .
Table: Key Properties of Compared Compounds
Biological Activity
4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a bromine atom, a thiazole ring, and a fluorophenyl group. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is . The compound's structure can be represented as follows:
Biological Activity Overview
Research has indicated that 4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide exhibits significant biological activities that make it a candidate for drug development. The following sections outline its key biological activities.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of compounds related to 4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide. For instance, derivatives containing thiazole rings have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| Compound D1 | Antimicrobial (Gram-positive) | |
| Compound D6 | Anticancer (MCF7 cell line) |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. Notably, it has shown promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay indicated that certain derivatives exhibited significant cytotoxicity.
The mechanism by which 4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide exerts its biological effects involves interaction with specific molecular targets. Molecular docking studies suggest that the compound binds to active sites on enzymes or receptors, potentially inhibiting their activity or altering signaling pathways. This interaction is crucial for its antimicrobial and anticancer effects.
Case Studies
Several case studies have explored the biological activity of similar thiazole-containing compounds:
- Antimicrobial Studies : A series of thiazole derivatives were synthesized and tested against various microbial strains. Results indicated that compounds with specific substitutions exhibited enhanced activity against resistant bacterial strains.
- Cytotoxicity Assays : In a study evaluating the cytotoxicity of thiazole derivatives against cancer cell lines, several compounds demonstrated superior activity compared to standard chemotherapeutics like doxorubicin.
Q & A
Q. Critical Reaction Conditions :
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?
Level: Basic
Answer:
- 1H/13C NMR : Identifies substituent positions (e.g., fluorine coupling patterns, bromine deshielding effects). The thiazole proton resonates at δ 7.2–7.5 ppm, while the benzamide NH appears as a broad singlet (~δ 8.1 ppm) .
- ESI-HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 433.9) and detects isotopic patterns for bromine .
- X-ray Crystallography : Resolves steric effects of the 3-fluorophenyl group and confirms dihedral angles between aromatic rings .
- HPLC-PDA : Monitors purity (>95%) using a C18 column (acetonitrile/water gradient) .
How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Level: Advanced
Answer:
Discrepancies may arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). Methodological approaches include:
- Target Validation : Use CRISPR/Cas9 knockout models to confirm target specificity (e.g., acps-pptase in bacterial proliferation vs. Trypanosoma brucei inhibition) .
- Dose-Response Studies : Establish EC50 values under standardized conditions (e.g., 72-hour incubation for antiparasitic assays) .
- Comparative Pharmacophore Modeling : Align structural features with known inhibitors to identify critical binding motifs .
What strategies optimize the compound’s pharmacokinetic properties, such as metabolic stability and bioavailability?
Level: Advanced
Answer:
- Lipophilicity Enhancement : Introduce trifluoromethyl groups to increase membrane permeability (logP optimization via ClogP calculations) .
- Metabolic Stability : Replace labile esters with amides or incorporate fluorinated substituents to block cytochrome P450 oxidation .
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 74% yield for HCl salt in Trypanosoma inhibitors) .
How does the electronic nature of substituents (e.g., bromo, fluoro) influence the compound’s reactivity and interactions?
Level: Advanced
Answer:
- Bromine : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) and enhances halogen bonding in target interactions .
- Fluorine : Electron-withdrawing effects stabilize the thiazole ring and modulate pKa of adjacent NH groups, affecting hydrogen-bonding capacity .
- Steric Effects : The 3-fluorophenyl group’s ortho-substitution restricts rotational freedom, favoring planar conformations for target binding .
What are the common impurities formed during synthesis, and how are they identified and mitigated?
Level: Basic
Answer:
What in silico methods predict the compound’s target interactions, and how are these validated experimentally?
Level: Advanced
Answer:
- Molecular Docking : AutoDock Vina predicts binding to Trypanosoma brucei’s TbCatB protease (binding energy ≤ −8.5 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-enzyme complexes (RMSD < 2.0 Å over 100 ns) .
- Experimental Validation : Surface plasmon resonance (SPR) confirms binding affinity (KD < 1 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
